Bis(tricyclohexylphosphine)nickel(II) chloride

Descripción

Crystallographic Analysis and Molecular Geometry

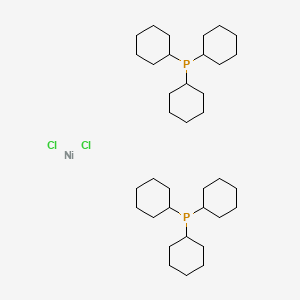

The crystallographic structure of bis(tricyclohexylphosphine)nickel(II) chloride has been determined through X-ray diffraction studies, revealing a complex with the molecular formula C₃₆H₆₆Cl₂NiP₂ and a molecular weight of 690.46 daltons. The compound crystallizes as dark red-purple crystals with a melting point ranging from 227°C to 284°C, depending on the specific crystalline form and purity. The crystal structure exhibits monoclinic symmetry, which has been confirmed through comprehensive crystallographic analysis.

The molecular geometry deviates significantly from ideal tetrahedral coordination, adopting a distorted tetrahedral configuration around the nickel center. Bond angle measurements reveal chloride-nickel-chloride angles of 127.9° and phosphorus-nickel-phosphorus angles of 111.4°, both of which are larger than the ideal tetrahedral angle of 109.5°. These distortions arise primarily from the steric hindrance imposed by the bulky tricyclohexylphosphine ligands, which force the coordination sphere to adopt a more open geometry to minimize repulsive interactions.

The bond distances within the complex provide additional structural insights. The nickel-phosphorus bond lengths measure 2.318 Å, while the nickel-chloride bond distances are 2.207 Å. These values are consistent with typical bond lengths observed in related nickel phosphine complexes, though they reflect the influence of the bulky cyclohexyl substituents on the phosphine ligands. The phosphorus atoms adopt distorted tetrahedral geometries with average carbon-phosphorus-nickel angles of 115.4° and average phosphorus-carbon distances of 1.884 Å.

The cyclohexyl rings attached to each phosphorus atom adopt chair conformations, as confirmed by crystallographic analysis. The averaged carbon-carbon distances within these rings measure 1.538 Å, with average bond angles of 108.7°, consistent with standard cyclohexane geometry. The overall molecular structure demonstrates how the steric bulk of the tricyclohexylphosphine ligands creates a protected coordination environment around the nickel center, which has significant implications for the compound's stability and reactivity.

Ligand Coordination Modes and Electronic Configuration

The coordination environment of this compound involves two tricyclohexylphosphine ligands and two chloride ions arranged in a distorted tetrahedral geometry around the nickel(II) center. The nickel atom exists in the +2 oxidation state, corresponding to an electronic configuration of [Ar]3d⁸. This d⁸ configuration plays a crucial role in determining the preferred coordination geometry and magnetic properties of the complex.

The tricyclohexylphosphine ligands coordinate to the nickel center through their phosphorus atoms in a monodentate fashion. Each phosphorus atom donates a lone pair of electrons to form coordinate covalent bonds with the nickel center. The phosphine ligands are classified as strong σ-donors and moderate π-acceptors, contributing to the stabilization of the nickel(II) oxidation state through back-bonding interactions. The bulky cyclohexyl substituents on each phosphorus atom provide significant steric protection around the metal center, influencing both the geometry and reactivity of the complex.

Due to the weak-field nature of chloride ligands, the d orbitals of nickel do not experience sufficient crystal field splitting to promote electron pairing. Consequently, the complex adopts a high-spin configuration with six paired electrons and two unpaired electrons in the 3d orbitals. This electronic arrangement favors tetrahedral geometry over square planar coordination, as the latter would require significant orbital energy changes that are not favorable with weak-field ligands.

The hybridization of the nickel center involves sp³ orbitals, consistent with the tetrahedral coordination geometry. The 4s and three 4p orbitals of nickel participate in hybridization to accommodate the electron pairs donated by the four ligands. The 3d orbitals do not participate in the hybridization due to the weak crystal field effect of the ligands, maintaining their unhybridized character and high-spin configuration.

| Electronic Property | Value/Description |

|---|---|

| Oxidation State of Nickel | +2 |

| Electronic Configuration | [Ar]3d⁸ |

| Spin State | High-spin |

| Number of Unpaired Electrons | 2 |

| Hybridization | sp³ |

| Coordination Number | 4 |

| Ligand Field Strength | Weak field |

The coordination mode of the tricyclohexylphosphine ligands involves significant steric interactions that influence the overall molecular structure. The bulky cyclohexyl groups create a sterically demanding environment that forces the ligands to adopt specific orientations to minimize repulsive interactions. This steric crowding contributes to the observed distortion from ideal tetrahedral geometry and affects the accessibility of the nickel center for additional coordination or catalytic processes.

Comparative Structural Studies with Related Nickel Phosphine Complexes

Comparative structural analysis of this compound with related nickel phosphine complexes reveals significant insights into the influence of ligand bulk on molecular geometry and bonding parameters. The most directly comparable compound is bis(triphenylphosphine)nickel(II) chloride, which features the same coordination motif but with triphenylphosphine ligands instead of tricyclohexylphosphine.

The structural differences between this compound and bis(triphenylphosphine)nickel(II) chloride demonstrate the profound impact of ligand steric bulk on coordination geometry. While both complexes adopt tetrahedral coordination, the tricyclohexylphosphine complex exhibits more pronounced distortion from ideal tetrahedral angles due to the greater steric demand of the cyclohexyl substituents compared to phenyl groups. The phosphorus-nickel-phosphorus bond angle in the tricyclohexylphosphine complex (111.4°) differs from typical values observed in triphenylphosphine analogs, reflecting the unique steric environment created by the bulky aliphatic substituents.

Bond length comparisons reveal systematic variations related to the electronic and steric properties of the phosphine ligands. The nickel-phosphorus bond distances in this compound (2.318 Å) are generally longer than those observed in less sterically hindered phosphine complexes. This elongation results from the steric repulsion between the bulky cyclohexyl groups and the coordination sphere, which forces the ligands to adopt a more distant coordination mode.

| Complex | Ni-P Distance (Å) | Ni-Cl Distance (Å) | P-Ni-P Angle (°) | Cl-Ni-Cl Angle (°) |

|---|---|---|---|---|

| This compound | 2.318 | 2.207 | 111.4 | 127.9 |

| Bis(triphenylphosphine)nickel(II) chloride | 2.243-2.241 | 2.154-2.164 | - | - |

| Nickel dibromide bis(triphenylphosphine) | - | 2.333 | - | 126.3 |

| Nickel diiodide bis(triphenylphosphine) | - | 2.530 | - | 118.1 |

The comparison with halide variants of nickel phosphine complexes provides additional structural insights. Studies of nickel dibromide bis(triphenylphosphine) and nickel diiodide bis(triphenylphosphine) show systematic changes in bond parameters with halide size. The halide-nickel-halide bond angles decrease from chloride (127.9°) to bromide (126.3°) to iodide (118.1°), while the nickel-halide distances increase correspondingly (2.207 Å for chloride, 2.333 Å for bromide, and 2.530 Å for iodide). These trends reflect the increasing size and decreasing electronegativity of the heavier halides.

Analysis of related bis(tricyclohexylphosphine)nickel complexes with different anionic ligands provides further structural context. The dinitrogen complex bis[bis(tricyclohexylphosphine)nickel] dinitrogen exhibits different coordination arrangements due to the bridging nature of the dinitrogen ligand. This complex crystallizes with monoclinic symmetry in space group P2₁/n and demonstrates how the same phosphine ligands can support alternative coordination modes when paired with different anionic or neutral ligands.

Propiedades

IUPAC Name |

dichloronickel;tricyclohexylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H33P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-18H,1-15H2;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCBOYPGZVFUCQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Ni]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66Cl2NiP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101102993 | |

| Record name | Bis(tricyclohexylphosphine)nickel(II) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101102993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

690.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19999-87-2 | |

| Record name | Bis(tricyclohexylphosphine)nickel(II) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101102993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(tricyclohexylphosphine)nickel(II) Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bis(tricyclohexylphosphine)nickel(II) chloride can be synthesized by reacting nickel(II) chloride with tricyclohexylphosphine in an appropriate solvent. The reaction typically involves the following steps:

- Dissolving nickel(II) chloride in a solvent such as ethanol or acetonitrile.

- Adding tricyclohexylphosphine to the solution.

- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

- Isolating the product by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is typically produced in high purity forms (99% and above) to meet the requirements of various applications .

Análisis De Reacciones Químicas

Types of Reactions: Bis(tricyclohexylphosphine)nickel(II) chloride undergoes several types of reactions, including:

Oxidative Addition: The compound can participate in oxidative addition reactions, where it forms a bond with a substrate, increasing its oxidation state.

Reductive Elimination: It can also undergo reductive elimination, where it releases a product and decreases its oxidation state.

Substitution Reactions: The compound can undergo ligand exchange reactions, where one ligand is replaced by another

Common Reagents and Conditions:

Oxidative Addition: Common reagents include aryl halides and alkyl halides. The reaction is typically carried out in the presence of a base such as potassium carbonate.

Reductive Elimination: This reaction often occurs under mild conditions, sometimes facilitated by heating.

Substitution Reactions: Ligand exchange reactions can be carried out using various phosphine ligands under ambient conditions

Major Products:

Cross-Coupling Products: The compound is widely used in cross-coupling reactions, leading to the formation of biaryls and other complex organic molecules.

Borylation Products: It can catalyze the borylation of aryl fluorides, resulting in the formation of aryl boronic acids

Aplicaciones Científicas De Investigación

Chemical Synthesis

Catalytic Applications:

Bis(tricyclohexylphosphine)nickel(II) chloride is primarily utilized as a catalyst in several significant organic reactions:

- Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl halides and boronic acids, enabling the synthesis of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.

- Kumada Coupling: Similar to Suzuki coupling, this reaction involves the coupling of aryl halides with organomagnesium reagents (Grignard reagents), facilitating the formation of complex organic structures.

- Olefin Dimerization: The compound catalyzes the dimerization of olefins, which is essential in producing higher molecular weight hydrocarbons used in various industrial applications.

Mechanism of Action:

The catalytic efficiency of this compound is attributed to its ability to stabilize reactive intermediates and facilitate bond formation. The bulky tricyclohexylphosphine ligands provide steric protection that enhances the stability and reactivity of the nickel center during catalytic cycles .

Biological Applications

Synthesis of Bioactive Molecules:

This compound plays a critical role in synthesizing biologically active molecules, including pharmaceuticals. Its ability to catalyze cross-coupling reactions allows for the efficient construction of complex drug scaffolds .

Impact on Cellular Processes:

Research indicates that this compound can influence cellular biochemical pathways. For example, it may alter enzyme activity by forming stable complexes with target biomolecules, thus affecting metabolic processes within cells .

Industrial Applications

Production of Fine Chemicals:

In industrial settings, this compound is used in producing fine chemicals and polymers. Its effectiveness as a catalyst enhances reaction rates and yields, making it valuable in large-scale chemical manufacturing .

Electronic Devices:

The compound is also being explored for applications in electronic devices due to its role in thin film deposition processes. Its unique properties make it suitable for developing materials used in optoelectronic applications .

Mecanismo De Acción

The mechanism of action of bis(tricyclohexylphosphine)nickel(II) chloride involves its ability to facilitate various catalytic processes. The compound acts as a catalyst by coordinating with substrates and facilitating their transformation through oxidative addition, reductive elimination, and substitution reactions. The molecular targets and pathways involved include:

Coordination with Substrates: The compound forms complexes with substrates, activating them for subsequent reactions.

Catalytic Cycle: The compound undergoes a catalytic cycle involving oxidative addition, reductive elimination, and ligand exchange, leading to the formation of desired products

Comparación Con Compuestos Similares

Structural and Physical Properties

Key Observations :

Catalytic Performance

Key Observations :

Key Observations :

Actividad Biológica

Bis(tricyclohexylphosphine)nickel(II) chloride (NiCl2(PCy3)2) is a nickel complex that has garnered attention for its catalytic properties in various organic reactions, particularly in the field of synthetic chemistry. This article explores its biological activity, focusing on its mechanisms, effects on cellular processes, and applications in biochemistry and medicine.

Target of Action:

this compound primarily serves as a catalyst in organic reactions. It facilitates bond formation and breakage, enabling the transformation of substrates into products. This catalytic activity is essential in reactions such as the Suzuki-Miyaura coupling, where it aids in forming carbon-carbon bonds.

Mode of Action:

The compound interacts with various biomolecules, including enzymes and proteins. The nickel center can coordinate with ligands, allowing it to form stable complexes that can activate or inhibit enzymatic activity .

Biochemical Pathways:

The compound influences multiple biochemical pathways depending on the specific reaction it catalyzes. For instance, it is involved in the arylation of substrates and dehydrobrominative polycondensation processes .

Pharmacokinetics

Stability and Reactivity:

The effectiveness of this compound is influenced by environmental factors such as concentration, temperature, and the presence of other substances. It exhibits stability under inert atmosphere conditions and at room temperature.

Dosage Effects:

In animal models, the compound's effects vary with dosage. Low concentrations can catalyze reactions without significant toxicity, making it suitable for various applications in biochemical research.

Cellular Effects

Impact on Cell Function:

The compound's catalytic activity can alter cellular processes by modifying enzyme activity involved in signal transduction pathways. This may lead to changes in cell signaling and metabolic processes .

Toxicity and Safety Profile:

Research indicates that this compound does not significantly inhibit major cytochrome P450 enzymes (CYPs), suggesting a relatively low potential for drug-drug interactions through metabolic inhibition . Its Log P values indicate low skin permeation potential and moderate lipophilicity, which are important considerations for toxicity assessments .

Applications in Scientific Research

This compound has a wide range of applications across various fields:

- Organic Synthesis: It is widely used as a catalyst in reactions such as Suzuki-Miyaura coupling, Kumada coupling, and olefin dimerization. These reactions are crucial for synthesizing complex organic molecules and pharmaceuticals .

- Biological Research: The compound facilitates the synthesis of biologically active molecules, including drugs and agrochemicals. Its role in drug development highlights its importance in medicinal chemistry.

- Industrial Applications: In industry, it is utilized for producing fine chemicals and materials for electronic devices due to its effective catalytic properties.

Summary of Key Findings

| Property | Details |

|---|---|

| Chemical Formula | C36H66Cl2NiP2 |

| Catalytic Reactions | Suzuki-Miyaura coupling, borylation |

| Biological Impact | Alters enzyme activity; low toxicity |

| Stability | Stable under inert conditions |

| Applications | Organic synthesis, drug development |

Case Studies

- Suzuki-Miyaura Coupling:

- Metabolic Pathway Analysis:

Q & A

Basic: What are the key considerations for synthesizing Bis(tricyclohexylphosphine)nickel(II) chloride to ensure high purity?

Answer:

Synthesis requires strict control of reaction conditions to avoid ligand degradation or nickel oxidation. Key steps include:

- Inert Atmosphere : Use a Schlenk line or glovebox to prevent moisture/oxygen exposure, as nickel complexes are sensitive to air .

- Ligand-to-Metal Ratio : Optimize stoichiometry (e.g., 2:1 tricyclohexylphosphine:NiCl₂) to minimize uncoordinated ligands, which complicate purification.

- Purification : Recrystallization from anhydrous solvents (e.g., toluene/hexane) under nitrogen yields crystalline products. Monitor purity via ³¹P NMR (single peak at δ ~25 ppm indicates uniformity) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ³¹P NMR : A single resonance confirms ligand equivalence and absence of free phosphine (δ range: 20–30 ppm). Splitting indicates mixed-ligand species .

- IR Spectroscopy : ν(Ni-Cl) stretches appear at ~300–350 cm⁻¹. Absence of ν(P-H) (~2300 cm⁻¹) confirms ligand coordination .

- X-ray Crystallography : Resolves octahedral geometry (Ni center with two tricyclohexylphosphine ligands and two chloride ions). Compare bond lengths (Ni-P: ~2.2–2.3 Å) to literature .

Advanced: How can researchers resolve discrepancies in reported catalytic activities of nickel phosphine complexes?

Answer:

Contradictions often arise from:

- Ligand Steric Effects : Tricyclohexylphosphine’s bulk (cone angle ~170°) may hinder substrate access vs. smaller ligands (e.g., triphenylphosphine). Quantify steric parameters computationally (e.g., %VBur) .

- Reaction Medium : Polar solvents (e.g., DMF) stabilize ionic intermediates, while nonpolar solvents favor neutral species. Test solvent effects systematically .

- Counterion Influence : Chloride vs. other anions (e.g., Br⁻) alter redox potentials. Use cyclic voltammetry to correlate Ni(II)/Ni(0) transitions with activity .

Advanced: What strategies mitigate ligand dissociation in catalytic cycles involving this compound?

Answer:

Ligand dissociation reduces catalytic efficiency and generates unstable intermediates. Mitigation strategies include:

- Ligand Additives : Introduce excess tricyclohexylphosphine (10–20 mol%) to shift equilibrium toward coordinated species .

- Low-Temperature Conditions : Reduce thermal dissociation (e.g., reactions at 0–25°C vs. 80°C) .

- Bidentate Ligands : Replace monodentate tricyclohexylphosphine with chelating ligands (e.g., dppe) for enhanced stability. Compare turnover numbers (TON) in cross-coupling reactions .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use NIOSH-approved respirators if dust/aerosols form .

- Ventilation : Perform reactions in fume hoods with >12 air changes/hour to avoid inhalation of carcinogenic nickel particles .

- Emergency Measures : For skin contact, rinse immediately with water (15+ minutes); for inhalation, move to fresh air and monitor for delayed pulmonary edema .

Advanced: How does the steric bulk of tricyclohexylphosphine ligands influence the electronic structure of nickel centers?

Answer:

- Electron-Donating Capacity : Tricyclohexylphosphine’s strong σ-donor ability raises Ni’s electron density, promoting oxidative addition. Compare with weaker donors (e.g., PPh₃) via DFT calculations .

- Steric Shielding : Bulky ligands hinder axial coordination, favoring square-planar intermediates in cross-coupling. Use XANES to probe Ni oxidation states during catalysis .

- Redox Potential : Cyclic voltammetry shows shifts in Ni(II)/Ni(0) potentials vs. ligand cone angle. Larger ligands lower reduction potentials, stabilizing Ni(0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.